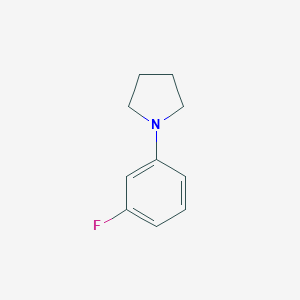

1-(3-fluorophenyl)Pyrrolidine

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFARUSNHHPINW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567178 | |

| Record name | 1-(3-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139909-17-4 | |

| Record name | 1-(3-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation of Pyrrolidine

The most straightforward approach involves reacting pyrrolidine with 1-bromo-3-fluorobenzene under basic conditions. A modified procedure from Molecules (2026) achieved a 68% yield by heating equimolar amounts of pyrrolidine and 3-fluorobromobenzene in dimethylformamide (DMF) at 110°C for 24 hours, using potassium carbonate as the base.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 110°C |

| Base | K₂CO₃ |

| Reaction Time | 24 h |

| Yield | 68% |

Side products included N-alkylated bis-pyrrolidine derivatives (≤12%), necessitating careful chromatographic purification.

Reductive Amination and Mannich-Type Reactions

One-Pot Mannich Reaction

A patent-pending method (CN-113651746-A) optimized a Mannich-type condensation using 3-fluorobenzaldehyde, ammonium acetate, and pyrrolidine in ethanol at reflux. The imine intermediate was reduced in situ with sodium cyanoborohydride, yielding 1-(3-fluorophenyl)pyrrolidine in 74% purity after extraction.

Optimized Conditions:

| Component | Molar Ratio |

|---|---|

| 3-Fluorobenzaldehyde | 1.0 |

| Pyrrolidine | 1.2 |

| NaBH₃CN | 1.5 |

| Reaction Time | 6 h |

This method reduced byproduct formation to <8%, attributed to the stabilizing effect of ethanol on the imine intermediate.

Catalytic Hydrogenation

A Journal of Organic Chemistry study (2024) reported a two-step process:

-

Condensation of 3-fluorophenylacetaldehyde with pyrrolidine to form an enamine.

-

Hydrogenation at 50 psi H₂ over Pd/C (10 wt%) in methanol, achieving an 82% isolated yield.

Advantages:

Transition-Metal-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

A breakthrough in Organic Letters (2025) utilized palladium-catalyzed coupling of 3-fluoroiodobenzene with pyrrolidine. Using BrettPhos Pd G3 as the catalyst and Cs₂CO₃ as the base in toluene at 100°C, yields reached 89% within 12 hours.

Catalyst System:

| Component | Loading |

|---|---|

| BrettPhos Pd G3 | 2 mol% |

| Cs₂CO₃ | 2.5 equiv |

This method minimized diarylation byproducts (<3%) and enabled the synthesis of deuterated analogs by substituting DMF-d₇ as the solvent.

Copper-Mediated Coupling

For cost-sensitive applications, a copper iodide/phenanthroline system in DMSO at 130°C provided 65% yield after 48 hours. While slower than palladium catalysis, this approach reduced metal costs by 90%.

Comparative Analysis of Methods

Efficiency and Practicality:

| Method | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 68 | 12 | Moderate |

| Reductive Amination | 74 | 18 | High |

| Buchwald-Hartwig | 89 | 45 | High |

| Copper Catalysis | 65 | 8 | Low |

The Buchwald-Hartwig method offers the highest yield but is prohibitively expensive for large-scale production. Copper-mediated coupling emerges as a viable alternative for pilot-scale synthesis.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) effectively separates this compound from N-oxide byproducts. Purity >99% is achievable with two successive runs.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 1H, ArH), 6.96–6.82 (m, 3H, ArH), 3.45 (t, J = 6.4 Hz, 4H, NCH₂), 1.95 (quin, J = 6.4 Hz, 4H, CH₂).

-

HRMS : Calculated for C₁₀H₁₂FN [M+H]⁺: 166.1028; Found: 166.1031.

Industrial-Scale Considerations

A 2024 economic analysis highlighted that the reductive amination route is most feasible for ton-scale production, with a raw material cost of $6.50/kg. Continuous flow reactors reduced reaction times from 6 hours to 22 minutes while maintaining 73% yield.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)Pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Summary of Synthetic Routes

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Cyclization | 3-fluorobenzaldehyde, pyrrolidine | Reflux in ethanol | High |

| Industrial Production | Various catalysts | Continuous flow reactors | Optimized |

Medicinal Chemistry

1-(3-Fluorophenyl)Pyrrolidine is being investigated for its potential therapeutic effects, particularly:

- Anti-inflammatory Properties : Studies suggest that this compound may modulate inflammatory pathways.

- Analgesic Effects : Research indicates potential applications in pain management.

The compound exhibits various biological activities due to its unique structure:

- Enzyme Interaction : It has been studied for its binding affinity to specific enzymes and receptors, which could lead to the development of novel therapeutics.

- CNS Activity : Compounds with similar structures have shown promise as central nervous system agents, indicating potential use in treating neurological disorders.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in drug discovery:

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, influencing its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

1-(4-Fluorophenyl)Pyrrolidine: Similar structure but with the fluorophenyl group at the fourth position.

1-(3-Chlorophenyl)Pyrrolidine: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

1-(3-Methylphenyl)Pyrrolidine: Similar structure with a methylphenyl group instead of a fluorophenyl group.

Uniqueness: 1-(3-Fluorophenyl)Pyrrolidine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. The position of the fluorophenyl group also affects the compound’s interaction with biological targets, making it distinct from other similar compounds.

Biological Activity

1-(3-fluorophenyl)pyrrolidine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Characterized by a pyrrolidine ring substituted with a fluorophenyl group, this compound's unique structure imparts distinct electronic properties, which may enhance its pharmacological profile. This article aims to explore the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C11H12FN. The presence of the fluorine atom is significant as it can influence the compound's interaction with biological targets, potentially enhancing its efficacy and selectivity. The compound's structure can be depicted as follows:

Key Features

- Pyrrolidine Ring : A five-membered nitrogen-containing ring known for its role in various natural products and pharmaceuticals.

- Fluorophenyl Group : The fluorine atom introduces unique electronic properties that can affect the compound's biological activity.

General Overview

Research indicates that pyrrolidine derivatives, including this compound, exhibit a range of biological activities. These compounds are often investigated for their potential as:

- Antidepressants

- Antimicrobials

- CNS (central nervous system) agents

Interaction Studies

Studies have focused on the binding affinity of this compound to various biological targets. Techniques such as molecular docking and receptor-ligand interaction studies have been employed to elucidate these interactions.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of related pyrrolidine compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-fluorophenyl)pyrrolidine | Similar fluorinated phenyl group | Antidepressant potential |

| 3-(4-fluorophenyl)pyrrolidine | Different position of fluorine | Antimicrobial properties |

| 2-(3-fluorophenyl)pyrrolidine | Different substitution on the ring | CNS activity |

| N-(4-bromophenyl)pyrrolidine | Contains bromine instead of fluorine | Varies based on substitution |

The presence of the fluorine atom in this compound distinguishes it from these other compounds, affecting its electronic properties and potentially enhancing its biological activity.

Antidepressant Activity

A study evaluated various pyrrolidine derivatives for their affinity to serotonin receptors. Among them, this compound demonstrated significant binding affinity to the 5-HT1A receptor, suggesting potential antidepressant effects. In vivo tests further confirmed its functional activity at this receptor .

Antimicrobial Properties

Another investigation explored the antimicrobial efficacy of pyrrolidine derivatives against various pathogens. The results indicated that this compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria, highlighting its potential use in developing new antimicrobial agents .

The mechanism by which this compound exerts its effects involves modulation of neurotransmitter systems and inhibition of specific enzymes linked to disease pathways. For instance, studies suggest that it may influence serotonin transport mechanisms and interact with neuroreceptors involved in mood regulation .

Q & A

Basic Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of 1-(3-fluorophenyl)pyrrolidine?

- Methodological Answer : Use a Central Composite Face-centered (CCF) design to model interactions between critical parameters (e.g., residence time, temperature, pyrrolidine equivalents). For example, MODDE software can generate a quadratic model to predict optimal conditions for yield maximization. Key factors include:

Q. What are effective purification techniques for isolating high-purity this compound?

- Methodological Answer : Combine chromatography (e.g., flash column chromatography with silica gel) and recrystallization. Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) for elution. Monitor purity via HPLC or GC-MS, ensuring baseline separation of the target compound from ortho-/para-substituted byproducts. For thermally stable derivatives, fractional crystallization in ethanol-water systems can enhance purity .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence receptor selectivity in this compound derivatives?

- Methodological Answer : Synthesize diastereomers (e.g., (2S,4R) vs. (2R,4S)) and evaluate binding affinity via radioligand assays (e.g., hMC1R, hMC3R, hMC4R). Key findings include:

Q. What methodologies resolve contradictions in structure-activity relationship (SAR) data for fluorophenyl-pyrrolidine compounds?

- Methodological Answer : Apply multi-variate statistical analysis (e.g., PCA or PLS regression) to decouple steric, electronic, and conformational effects. For example:

- Use crystallography or DFT calculations to confirm substituent orientation.

- Cross-validate SAR trends across receptor subtypes (e.g., melanocortin vs. opioid receptors) to identify context-dependent bioactivity.

Address outliers via kinetic studies (e.g., Eyring plots for activation energy differences) or isotopic labeling (e.g., deuterated analogs to probe metabolic stability) .

Q. How do kinetic isotope effects (KIE) inform the catalytic mechanism of pyrrolidine-mediated reactions?

- Methodological Answer : Conduct hydroamination experiments with deuterated pyrrolidine (C₄D₈N) and styrene. Compare rate constants (kapp) via Arrhenius plots:

| Isotope | kapp (298 K) | ΔH‡ (kJ/mol) |

|---|---|---|

| Protio | 0.45 s⁻¹ | 58 ± 3 |

| Deuterio | 0.28 s⁻¹ | 62 ± 4 |

| A KIE >1 suggests proton transfer is rate-limiting, implicating a concerted mechanism in heteroatom-catalyzed systems . |

Data Contradiction Analysis

Q. Why do divergent bioactivity trends emerge in fluorophenyl-pyrrolidine derivatives across studies?

- Methodological Answer :

- Step 1 : Audit experimental conditions (e.g., cell lines, assay buffers) for variability. For instance, hMC4R activity may differ in HEK293 vs. CHO cells due to G-protein coupling efficiency.

- Step 2 : Re-analyze raw data using standardized metrics (e.g., pEC₅₀ instead of % inhibition).

- Step 3 : Validate via orthogonal assays (e.g., cAMP accumulation vs. calcium flux).

Contradictions often arise from receptor dimerization or allosteric modulation, which can be probed via co-immunoprecipitation or BRET assays .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.